2-Bromoisobutyric anhydride
CAS No.: 42069-15-8
Cat. No.: VC16183870
Molecular Formula: C8H12Br2O3
Molecular Weight: 315.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42069-15-8 |
|---|---|
| Molecular Formula | C8H12Br2O3 |
| Molecular Weight | 315.99 g/mol |
| IUPAC Name | (2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate |
| Standard InChI | InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |
| Standard InChI Key | CHYAZMNKLHWVBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)OC(=O)C(C)(C)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Bromoisobutyric anhydride is a symmetrical anhydride derived from two 2-bromo-2-methylpropanoic acid molecules. Its structure features two bromine atoms at the α-positions of the carbonyl groups, creating a sterically hindered environment that influences its reactivity. The canonical SMILES representation and InChI key provide unambiguous identifiers for computational and experimental studies.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 42069-15-8 | |
| Molecular Formula | ||
| Molecular Weight | 315.99 g/mol | |
| Exact Mass | 313.915 g/mol | |
| XLogP3 (Partition Coefficient) | 2.40 |
Synthetic Pathways and Industrial Production
Bromination-Esterification Cascade
A patented two-step process exemplifies modern synthesis strategies:
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Selective α-Bromination: Carboxylic acids (e.g., isobutyric acid) undergo bromination using in the presence of catalytic acid halides. This step achieves >90% selectivity for the α-position, minimizing di- or tri-brominated byproducts.
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Solvent-Free Esterification: The resultant 2-bromoalkanoic acid reacts with alcohols (e.g., ethanol) under acidic catalysis (, 0.005–0.02 equiv.) . Azeotropic distillation removes water, driving the equilibrium toward anhydride formation with yields exceeding 79% .
Table 2: Optimized Reaction Conditions from Patent WO2004052818A1
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Maximizes reaction rate |
| Catalyst Loading | 0.005–0.02 equiv. | Balances activity and cost |
| Alcohol/Acid Ratio | 1.5:1 | Minimizes alcohol waste |
Purification and Quality Control
Post-synthesis, fractional distillation under reduced pressure (e.g., 50 mbar) yields >99.5% pure product . Gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure compliance with industrial specifications .
Physicochemical Properties and Characterization
Thermal and Spectral Data
The compound’s melting point (56–60°C) and thermal stability make it suitable for high-temperature polymerizations. Fourier-transform infrared (FTIR) spectra show characteristic absorptions at 1740 cm (C=O stretch) and 650 cm (C-Br stretch) .
Table 3: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 56–60°C | DSC |
| Purity | ≥97% | HPLC |
| Flash Point | Not determined | - |
| Density | 1.65 g/cm (estimated) | Computational |
Solubility and Reactivity
2-Bromoisobutyric anhydride is soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes rapidly in water . Its electrophilic carbonyl groups participate in nucleophilic acyl substitutions, forming esters or amides .
Applications in Polymer Science and Organic Synthesis
Atom Transfer Radical Polymerization (ATRP)
As a difunctional ATRP initiator , the compound enables precise control over polymer molecular weights () by generating two radical sites per molecule. This dual initiation capability facilitates the synthesis of block copolymers and star-shaped architectures .
Peptide Modification and Crosslinking
The anhydride’s reactivity toward amine groups makes it valuable for modifying lysine residues in peptides, creating pH-sensitive drug delivery systems . In materials science, it crosslinks polyols to form biodegradable hydrogels .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302-H314 | P280-P305 + P351 + P338 |
| Storage Conditions | 2–8°C in inert atmosphere |
Environmental Impact
Brominated byproducts require neutralization with sodium sulfite before disposal . Lifecycle assessments recommend recycling solvents to reduce ecological footprint .
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent adaptations of the patent methodology into continuous flow reactors have reduced reaction times by 40% while improving yield reproducibility . Microreactor technology minimizes bromine handling risks, enhancing industrial safety.
Bioorthogonal Chemistry Applications
Emerging studies exploit the anhydride’s rapid kinetics in bioorthogonal ligations, enabling live-cell labeling without interfering with native biochemical processes .
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